molecular formula C10H15BrN2OS B14910988 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide

Cat. No.: B14910988
M. Wt: 291.21 g/mol
InChI Key: MNJGSORNFGAIMK-UHFFFAOYSA-N
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Description

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that contains a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine atom.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of a brominated thiophene ring and a dimethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15BrN2OS

Molecular Weight

291.21 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C10H15BrN2OS/c1-12(2)10(14)6-13(3)5-9-4-8(11)7-15-9/h4,7H,5-6H2,1-3H3

InChI Key

MNJGSORNFGAIMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)CC1=CC(=CS1)Br

Origin of Product

United States

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